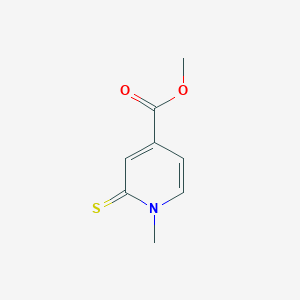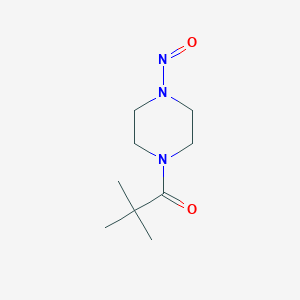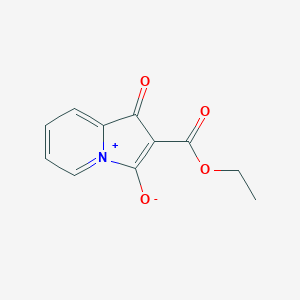
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate, also known as MMTP, is a chemical compound that has been widely studied in scientific research. This compound has shown potential as a therapeutic agent for various diseases due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate is not fully understood, but it is believed to act through multiple pathways. Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to have various biochemical and physiological effects. In cancer research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In diabetes research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to improve cognitive function and reduce amyloid-beta accumulation.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate in lab experiments is its unique mechanism of action, which can provide insight into the pathogenesis of various diseases. However, one limitation is that Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are several future directions for Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate research. One direction is to investigate the potential of Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate as a therapeutic agent for other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to study the structure-activity relationship of Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate and develop more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate and its potential side effects.
In conclusion, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate is a chemical compound that has shown potential as a therapeutic agent for various diseases. Its unique properties and mechanism of action make it an interesting subject for scientific research. Further studies are needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Synthesis Methods
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate can be synthesized in a few different ways, but the most common method involves the reaction of 1-methyl-2-pyridone with carbon disulfide and methyl iodide. This reaction produces Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate as a white solid, which can then be purified through recrystallization.
Scientific Research Applications
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to improve cognitive function and reduce amyloid-beta accumulation.
properties
Product Name |
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl 1-methyl-2-sulfanylidenepyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-9-4-3-6(5-7(9)12)8(10)11-2/h3-5H,1-2H3 |
InChI Key |
DXLADCRXPWFEQD-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=CC1=S)C(=O)OC |
Canonical SMILES |
CN1C=CC(=CC1=S)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine](/img/structure/B215211.png)

![3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B215214.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinamine](/img/structure/B215218.png)

![N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B215221.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine](/img/structure/B215225.png)


![N-(4-bromobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215232.png)